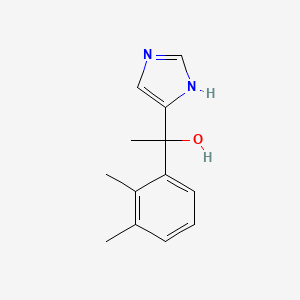

1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-5-4-6-11(10(9)2)13(3,16)12-7-14-8-15-12/h4-8,16H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUFLYABQRDXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C2=CN=CN2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86347-12-8 | |

| Record name | Hydroxymedetomidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYMEDETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8NX737JYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

α2-adrenergic receptor binding affinity of medetomidine intermediates

An In-Depth Technical Guide to the α2-Adrenergic Receptor Binding Affinity of Medetomidine Intermediates

Foreword

In the landscape of veterinary and human medicine, medetomidine stands as a cornerstone α2-adrenergic receptor (α2-AR) agonist, valued for its potent sedative, analgesic, and anxiolytic properties.[1] Its clinical efficacy is intrinsically linked to its high affinity and selectivity for the α2-AR. The journey from simple chemical precursors to this complex and highly active molecule is paved with a series of intermediates, each possessing a unique structural identity. Understanding the binding characteristics of these intermediates is not merely an academic exercise; it is fundamental to optimizing synthetic routes, elucidating nuanced structure-activity relationships (SAR), and potentially discovering novel ligands with tailored pharmacological profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core principles and practical methodologies for assessing the α2-AR binding affinity of medetomidine intermediates. We will delve into the causality behind experimental choices, ensuring that the described protocols serve as self-validating systems for generating robust and trustworthy data.

The Molecular Target: Understanding the α2-Adrenergic Receptor

The α2-AR is a G protein-coupled receptor (GPCR) that plays a critical role in modulating neurotransmitter release.[2] When activated by an agonist like medetomidine, the receptor couples to inhibitory G proteins (Gi/o), triggering a downstream signaling cascade that ultimately leads to the desired physiological effects.

Signaling Cascade

The activation of the α2-AR initiates a series of intracellular events:

-

Agonist Binding: Medetomidine or a related ligand binds to the receptor.

-

G Protein Activation: The receptor undergoes a conformational change, activating the associated Gi protein.

-

Inhibition of Adenylate Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylate cyclase.

-

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3]

-

Downstream Effects: Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, culminating in the modulation of ion channel activity and reduced norepinephrine release from presynaptic terminals.[2][4]

Caption: The α2-adrenergic receptor signaling pathway.

The Structural Basis of Medetomidine's Affinity

The high affinity of medetomidine for the α2-AR is not accidental but a result of its precise molecular architecture. Structure-activity relationship (SAR) studies have identified several key features:[5]

-

The Imidazole Ring: This nitrogen-containing heterocycle is crucial for interacting with the receptor, likely through hydrogen bonding.

-

The 2,3-Dimethylphenyl Group: This lipophilic moiety anchors the ligand in a hydrophobic pocket within the receptor. The specific substitution pattern on the phenyl ring significantly influences binding affinity.[6]

-

The Chiral Ethyl Bridge: Medetomidine possesses a stereocenter at the benzylic carbon. The biological activity resides almost exclusively in the (S)-enantiomer, dexmedetomidine.[7][8] This stereospecificity highlights the three-dimensional precision required for optimal receptor-ligand interaction.[1] The methyl group on this bridge is thought to fit into a specific "methyl pocket" within the receptor, enhancing binding.[6][9] Removal or alteration of this group often leads to a decrease in potency.[1]

Quantifying Affinity: The Radioligand Binding Assay

The gold standard for determining the affinity of a compound for a receptor is the radioligand binding assay.[10] This technique is robust, highly sensitive, and allows for the direct measurement of ligand-receptor interactions.[11][12] The two primary types of experiments are saturation and competition assays.

Experimental Rationale: A Self-Validating System

A properly designed binding assay is a self-validating system. The inclusion of controls is non-negotiable for ensuring trustworthiness.

-

Positive Control: Dexmedetomidine is used to define the upper limit of specific binding and to ensure the assay is performing as expected.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand is used to saturate the receptors, allowing for the quantification of radioligand binding to non-receptor components (e.g., filters, lipids). Specific binding is then calculated by subtracting this non-specific binding from the total binding.

-

Test Compounds: The medetomidine intermediates are tested across a range of concentrations to determine their ability to compete with the radioligand.

Detailed Protocol: Competition Radioligand Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of medetomidine intermediates at the α2-AR.

Materials and Reagents:

-

Radioligand: [3H]-MK-912 (a high-affinity α2-AR antagonist).

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human α2A-adrenergic receptor, or alternatively, rat cerebral cortex homogenates.

-

Test Compounds: Medetomidine intermediates, dexmedetomidine (positive control), dissolved in an appropriate solvent (e.g., DMSO).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Equipment: 96-well microplates, cell harvester, glass fiber filters (pre-treated with polyethylenimine to reduce non-specific binding), liquid scintillation counter.

Experimental Workflow:

Caption: A generalized synthetic pathway to Dexmedetomidine.

Data Presentation: Binding Affinities of Synthetic Intermediates

The following table summarizes hypothetical, yet plausible, binding data for intermediates in the synthesis of dexmedetomidine. This data illustrates the progressive increase in affinity as the molecule's structure more closely resembles the final, highly potent agonist.

| Compound | Structure Description | α2-AR Binding Affinity (Ki, nM) | Rationale for Affinity Change |

| Intermediate 1 | Ketone intermediate lacking the chiral center and ethyl bridge. | > 10,000 | The critical ethyl bridge and stereocenter are absent. The planar structure fits poorly in the 3D binding pocket. |

| Intermediate 2 | Unsaturated alkene intermediate, planar at the bridge. | ~1,500 | The core scaffold is present, but the lack of the specific stereochemistry and flexibility of the ethyl bridge results in weak affinity. |

| Racemic Medetomidine | A 1:1 mixture of (S) and (R) enantiomers. | ~2.5 | The presence of the highly active (S)-enantiomer results in high affinity. The Ki is approximately double that of pure dexmedetomidine. |

| Levomedetomidine | The (R)-enantiomer. | ~500 | The incorrect stereoisomer fits poorly in the chiral binding pocket, drastically reducing affinity compared to its counterpart. [7] |

| Dexmedetomidine | Final Product: The pure (S)-enantiomer. | ~1.2 | The optimal stereochemistry allows for perfect interaction with the receptor's binding pocket, resulting in very high affinity. [1] |

Analysis of Results:

-

Early-stage intermediates (like the ketone) show negligible affinity. This is expected, as the key structural motifs required for receptor interaction—specifically the spatial arrangement dictated by the ethyl bridge—are not yet formed.

-

The introduction of the bridge, even in an unsaturated form , confers some minimal binding, demonstrating the importance of linking the imidazole and phenyl rings at the correct position.

-

Hydrogenation to form the racemic product dramatically increases affinity. This step creates the crucial chiral center and the flexible ethyl bridge that allows the phenyl and imidazole rings to adopt the optimal conformation for receptor binding.

-

The most profound insight comes from the chiral resolution . The vast difference in affinity between dexmedetomidine (Ki ~1.2 nM) and levomedetomidine (Ki ~500 nM) provides unequivocal evidence for the stereospecificity of the α2-AR binding pocket. [1][7]This underscores the principle that biological interactions are exquisitely dependent on the three-dimensional shape of molecules.

Conclusion

The assessment of α2-adrenergic receptor binding affinity for medetomidine intermediates is a powerful tool in drug discovery and development. It provides a quantitative framework for understanding the structure-activity relationships that govern the potency of this important class of drugs. By employing robust and self-validating experimental designs, such as the competition radioligand binding assay, researchers can dissect the contribution of each molecular fragment and stereochemical feature to the overall binding affinity. This detailed understanding not only aids in optimizing the synthesis of existing drugs like medetomidine but also paves the way for the rational design of new, more selective, and potentially safer α2-AR agonists for future therapeutic applications.

References

-

Title: Medetomidine analogs as alpha 2-adrenergic ligands. 3. Synthesis and biological evaluation of a new series of medetomidine analogs and their potential binding interactions with alpha 2-adrenoceptors involving a "methyl pocket" Source: PubMed URL: [Link]

-

Title: Classics in Chemical Neuroscience: Medetomidine Source: ACS Publications URL: [Link]

-

Title: Alpha-2 Agonists Source: Veterinary Anesthesia and Analgesia Support Group (VASG) URL: [Link]

-

Title: Classics in Chemical Neuroscience: Medetomidine Source: PubMed Central (PMC) URL: [Link]

-

Title: Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine Source: PubMed URL: [Link]

-

Title: Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes Source: PubMed URL: [Link]

-

Title: Alpha-2 adrenergic receptor Source: Wikipedia URL: [Link]

-

Title: Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes Source: Semantic Scholar URL: [Link]

-

Title: Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist Source: PubMed URL: [Link]

-

Title: Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors Source: PubMed URL: [Link]

-

Title: An original approach to measure ligand/receptor binding affinity in non-purified samples Source: Nature URL: [Link]

-

Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: PubMed Central (PMC) URL: [Link]

-

Title: alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role Source: PubMed URL: [Link]

-

Title: The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening Source: MDPI URL: [Link]

- Title: Process for preparation of medetomidine Source: Google Patents URL

-

Title: Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation Source: ACS Publications URL: [Link]

-

Title: Azi-medetomidine: Synthesis and Characterization of a Novel α2 Adrenergic Photoaffinity Ligand Source: PubMed Central (PMC) URL: [Link]

-

Title: 5.2: Techniques to Measure Binding Source: Biology LibreTexts URL: [Link]

-

Title: α2-Adrenergic Receptors: Apparent Interaction with Multiple Effector Systems Source: ScienceDirect URL: [Link]

-

Title: Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists Source: ACS Publications URL: [Link]

-

Title: How to determine binding affinity with a microplate reader Source: BMG LABTECH URL: [Link]

-

Title: Action of the stereoisomers of medetomidine, in halothane-anesthetized dogs Source: PubMed URL: [Link]

- Title: Synthesis method of medetomidine Source: Google Patents URL

-

Title: Structure-based discovery of nonopioid analgesics acting through the α2A-adrenergic receptor Source: PubMed URL: [Link]

-

Title: Alpha2-Adrenergic Receptors in Intestinal Epithelial Cells: Mechanisms of Signaling, Role, and Regulation Source: ResearchGate URL: [Link]

-

Title: Anesthetic and hemodynamic effects of the stereoisomers of medetomidine, an alpha 2-adrenergic agonist, in halothane-anesthetized dogs Source: PubMed URL: [Link]

-

Title: Ligand binding assay Source: Wikipedia URL: [Link]

-

Title: Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis Source: PubMed Central (PMC) URL: [Link]

-

Title: Clonidine, dexmedetomidine: alpha-2 adrenergic receptor agonists in neuroscience Source: ResearchGate URL: [Link]

-

Title: Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists Source: ResearchGate URL: [Link]

-

Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]

-

Title: Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR) Source: MDPI URL: [Link]

-

Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]

-

Title: Contrasting effects of the imidazol(in)e alpha 2-adrenoceptor agonists, medetomidine, clonidine and UK 14304 on extraneuronal levels of noradrenaline in the rat frontal cortex: evaluation using in vivo microdialysis and synaptosomal uptake studies Source: PubMed URL: [Link]

-

Title: Study design of (A) competition radioligand binding assay to quantify β... Source: ResearchGate URL: [Link]

-

Title: Receptor Binding Assays - Multiwell Plates Source: MilliporeSigma URL: [Link]

Sources

- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. VASG Alpha-2 Agonists [vasg.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Medetomidine analogs as alpha 2-adrenergic ligands. 3. Synthesis and biological evaluation of a new series of medetomidine analogs and their potential binding interactions with alpha 2-adrenoceptors involving a "methyl pocket" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Action of the stereoisomers of medetomidine, in halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

Unveiling the Enigmatic Profile: A Technical Guide to 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol (Hydroxymedetomidine)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule Defined by its Precursor

The pharmacological narrative of 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol is intrinsically linked to its origin as a primary metabolite of the potent α2-adrenergic agonist, medetomidine. This technical guide synthesizes the current understanding of this metabolite, more commonly known as hydroxymedetomidine, navigating the landscape of available scientific literature. While the parent compound, medetomidine (and its active enantiomer, dexmedetomidine), has been extensively characterized, its metabolites have received considerably less direct investigation. Consequently, a complete, standalone pharmacological profile of hydroxymedetomidine remains to be fully elucidated. This document will present the established facts regarding its formation and the prevailing view of its activity, while also clearly delineating the existing knowledge gaps that present opportunities for future research.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a dimethylphenyl group and an imidazole moiety attached to a tertiary alcohol.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Hydroxymedetomidine, 3-Hydroxy Medetomidine | [1] |

| CAS Number | 86347-12-8 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | Solid | - |

| pKa | 13.81 ± 0.10 (Predicted) |

The Metabolic Genesis: From a Potent Agonist to its Hydroxylated Successor

Hydroxymedetomidine is not a compound synthesized for primary pharmacological activity but is rather the product of in vivo biotransformation of medetomidine. Understanding its pharmacological profile, therefore, necessitates an examination of its metabolic pathway.

Medetomidine, and more specifically its active S-enantiomer dexmedetomidine, undergoes extensive hepatic metabolism.[2][3] The primary routes of biotransformation are hydroxylation and N-glucuronidation.[2][4] The formation of hydroxymedetomidine is a Phase I metabolic reaction, primarily catalyzed by the cytochrome P450 enzyme, CYP2A6.[2] This hydroxylation occurs on one of the methyl groups of the dimethylphenyl ring.

Following its formation, hydroxymedetomidine can undergo a Phase II conjugation reaction, forming a glucuronide conjugate, which is the major form in which it is excreted.[5]

Pharmacological Profile: An "Inactive" Metabolite?

The prevailing consensus in the scientific literature is that the metabolites of dexmedetomidine, including hydroxymedetomidine, are pharmacologically inactive.[3][4][6][7] This assertion is largely based on the observation that the sedative and analgesic effects of the parent drug diminish as it is metabolized and eliminated. However, a critical examination of publicly accessible data reveals a conspicuous absence of direct, quantitative evidence to substantiate this claim for hydroxymedetomidine specifically.

Adrenergic Receptor Binding Affinity: The Missing Data

To definitively classify hydroxymedetomidine as "inactive," the following experimental data would be required:

-

Competitive Radioligand Binding Assays: To determine the binding affinities (Ki) of hydroxymedetomidine for α1 and α2-adrenergic receptor subtypes (α2A, α2B, α2C).

-

Functional Assays: To assess the functional activity (agonist, antagonist, or inverse agonist) of hydroxymedetomidine at these receptors. This could involve techniques such as measuring second messenger modulation (e.g., cAMP levels) or receptor-mediated signaling events.

In Vitro and In Vivo Studies: A Call for Direct Investigation

Direct in vitro studies on isolated tissues or cells expressing adrenergic receptors would be instrumental in characterizing the functional consequences of hydroxymedetomidine binding. Similarly, in vivo studies in animal models, administering isolated hydroxymedetomidine, would be necessary to observe its systemic effects on parameters such as blood pressure, heart rate, sedation, and analgesia. The absence of such dedicated studies represents a significant gap in our knowledge.

Pharmacokinetics: The Profile of a Metabolite

While specific pharmacokinetic parameters for hydroxymedetomidine are not well-documented, its kinetics are inherently tied to the metabolism of the parent compound, dexmedetomidine.

-

Absorption: Not applicable, as it is formed endogenously through metabolism.

-

Distribution: The distribution of hydroxymedetomidine following its formation is not specifically characterized.

-

Metabolism: As a metabolite, it is the product of metabolism. It undergoes further metabolism via glucuronidation.[5]

-

Excretion: Hydroxymedetomidine and its glucuronide conjugate are primarily eliminated through renal excretion into the urine.[4] Studies have shown that a significant portion of a dose of medetomidine is recovered in the urine as the glucuronide of hydroxymedetomidine.[5]

Synthesis and Future Research Directions

The synthesis of this compound as a reference standard is crucial for conducting the necessary pharmacological and toxicological studies. While detailed synthetic protocols are not abundant in the primary literature, its identity as a medetomidine impurity suggests that it can be synthesized or isolated for research purposes.

Conclusion: An Unfinished Chapter

For researchers in drug metabolism, toxicology, and pharmacology, hydroxymedetomidine presents an intriguing case study. Future investigations focused on its synthesis and subsequent detailed pharmacological characterization are essential to definitively close this chapter and either confirm its inert nature or reveal a more nuanced pharmacological profile.

References

- Weerink, M. A. S., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine. Clinical Pharmacokinetics, 56(8), 893–913.

- Murrell, J. C., & Hellebrekers, L. J. (2024). Classics in Chemical Neuroscience: Medetomidine. ACS Chemical Neuroscience.

- Ball, C. (2014). Xylazine. Wikipedia.

- Virtanen, R., & MacDonald, E. (1989). Pharmacological profiles of medetomidine and its antagonist, atipamezole. Acta Veterinaria Scandinavica. Supplementum, 85, 29–35.

- Deranged Physiology. (2023). Dexmedetomidine.

- Salonen, J. S., & Eloranta, M. (1990).

- Virtanen, R., Savola, J. M., & Saano, V. (1989). Pharmacological profiles of medetomidine and its antagonist, atipamezole. Acta Veterinaria Scandinavica. Supplementum, 85, 29–35.

- PubChem. (n.d.). Hydroxymedetomidine.

- Ebert, T. J., & Maze, M. (2004). Dexmedetomidine: another arrow in the quiver. Anesthesiology, 101(3), 567–569.

- Kuusela, E., et al. (2000). Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs. Journal of Veterinary Pharmacology and Therapeutics, 23(1), 15–20.

- Li, X., et al. (2022). Design, Synthesis, and Bioevaluation of Dexmedetomidine Prodrugs. ACS Medicinal Chemistry Letters, 13(10), 1645–1651.

- Vähä-Vahe, A. T. (1990). The clinical effectiveness of atipamezole as a medetomidine antagonist in the dog. Journal of Veterinary Pharmacology and Therapeutics, 13(2), 198–205.

- ResearchGate. (n.d.). Pharmacokinetics and interaction pharmacodynamics of dexmedetomidine in humans.

- Hong, S. S., et al. (1997). Medetomidine analogs as alpha 2-adrenergic ligands. 3. Synthesis and biological evaluation of a new series of medetomidine analogs and their potential binding interactions with alpha 2-adrenoceptors involving a "methyl pocket". Journal of Medicinal Chemistry, 40(19), 3185–3192.

- Maze, M., & Tranquilli, W. (1991). Alpha-2 adrenoceptor agonists: defining the role in clinical anesthesia. Anesthesiology, 74(3), 581–605.

- Pettifer, G. R., & Dyson, D. H. (2020). The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats.

- Abcam. (n.d.). Medetomidine hydrochloride, alpha2 adrenoceptor agonist (CAS 86347-15-1).

- Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202–2208.

- Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 441–453.

Sources

- 1. Hydroxymedetomidine | C13H16N2O | CID 46935896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine | springermedicine.com [springermedicine.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Medetomidine Synthesis Intermediates

Introduction: The Criticality of Analytical Oversight in Medetomidine Synthesis

Medetomidine, a potent and selective α2-adrenergic agonist, is a cornerstone in veterinary medicine for its sedative and analgesic properties.[1][2] Its synthesis, a multi-step process, necessitates rigorous analytical monitoring to ensure the purity and quality of the final active pharmaceutical ingredient (API). The control of critical process parameters and the characterization of intermediates are not merely procedural formalities; they are fundamental to a robust and reproducible manufacturing process. This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of key intermediates in a common synthetic route to medetomidine.

The synthesis of medetomidine often commences from 2,3-dimethylacetophenone and proceeds through a protected imidazole ketone intermediate.[3] The purity of each intermediate directly impacts the yield and impurity profile of the subsequent step and, ultimately, the final API. Therefore, the application of orthogonal analytical techniques at each stage is paramount for process understanding and control. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for method selection and practical, step-by-step protocols.

Medetomidine Synthesis: A Representative Pathway

A frequently employed synthetic route to medetomidine is illustrated below. This pathway highlights the critical intermediates that require thorough analytical characterization.

Caption: A representative synthetic pathway for medetomidine, highlighting key intermediates.

Analysis of Starting Material: 2,3-Dimethylacetophenone

The quality of the starting material is the foundation of the entire synthesis. 2,3-Dimethylacetophenone must be assessed for identity, purity, and the presence of any structurally related impurities that could interfere with subsequent reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the ideal technique for analyzing volatile and semi-volatile compounds like 2,3-dimethylacetophenone.[4] It provides excellent separation of closely related isomers and positive identification through mass spectral fragmentation patterns. This is crucial for confirming the identity and detecting any isomeric impurities (e.g., 2,4- or 3,4-dimethylacetophenone).

Protocol: GC-MS Analysis of 2,3-Dimethylacetophenone

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Oven Program | Initial 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-300 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

Sample Preparation:

-

Prepare a 1 mg/mL solution of 2,3-dimethylacetophenone in dichloromethane.

-

Vortex to ensure complete dissolution.

-

Transfer to a GC vial for analysis.

Expected Results:

-

Retention Time: Approximately 8-10 minutes (will vary based on specific instrumentation).

-

Mass Spectrum: A characteristic fragmentation pattern with a molecular ion peak (M+) at m/z 148 and major fragments at m/z 133 (M-15, loss of CH₃) and m/z 105 (M-43, loss of COCH₃).[5] This pattern should be matched against a reference library for confirmation.

Analysis of Intermediate 1: (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

This key intermediate introduces the imidazole moiety. Its analysis is critical for confirming the success of the initial coupling reaction and ensuring the absence of starting materials and by-products.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile and robust technique for the analysis of non-volatile, thermally labile compounds like this trityl-protected intermediate.[6] A reversed-phase method can effectively separate the intermediate from starting materials and other process-related impurities.

Protocol: RP-HPLC Analysis of the Tritylated Ketone Intermediate

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |

| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 60% B to 95% B over 15 min, hold at 95% B for 5 min, return to 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a 0.5 mg/mL solution of the intermediate in acetonitrile.

-

Sonicate briefly to ensure complete dissolution.

-

Filter through a 0.45 µm syringe filter before injection.

Expected Results:

-

A major peak corresponding to the tritylated ketone intermediate with a retention time that will depend on the exact gradient and column but will be well-resolved from potential starting materials.

-

The purity can be assessed by the peak area percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides a rapid and non-destructive method for confirming the functional groups present in the intermediate, thus verifying its identity. The presence of the ketone and the trityl group, and the absence of certain starting material functionalities, can be quickly confirmed.[7]

Protocol: ATR-FTIR Analysis of the Tritylated Ketone Intermediate

-

Ensure the ATR crystal is clean by wiping with isopropanol.

-

Acquire a background spectrum.

-

Place a small amount of the powdered intermediate onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.[8]

Expected Spectral Features:

-

~1660 cm⁻¹: Strong absorption due to the C=O (ketone) stretch.

-

~3060-3030 cm⁻¹: C-H stretching of the aromatic rings (trityl and dimethylphenyl groups).

-

~1595, 1490, 1445 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

Characteristic absorptions for the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provides unambiguous structural elucidation of the intermediate, confirming the connectivity of the atoms and the success of the synthetic transformation.

Protocol: ¹H and ¹³C NMR of the Tritylated Ketone Intermediate

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~7.1-7.5 ppm: Multiplets corresponding to the protons of the trityl and dimethylphenyl groups.

-

~2.1-2.4 ppm: Singlets for the two methyl groups on the phenyl ring.

-

Characteristic signals for the imidazole ring protons.

In-Process Control and Final Product Analysis: Medetomidine

The final steps of the synthesis involve the formation of the ethyl bridge and deprotection to yield medetomidine. The key analytical challenge at this stage is to confirm the identity and purity of the final product and, crucially, to determine the enantiomeric purity if the synthesis is intended to produce a specific enantiomer (dexmedetomidine).

Reversed-Phase HPLC for Purity and Assay

Rationale: A validated RP-HPLC method is essential for determining the purity of the final medetomidine product and for assaying its concentration.[2] This method should be able to separate medetomidine from any remaining intermediates or by-products.

Protocol: RP-HPLC for Medetomidine Purity and Assay

| Parameter | Condition |

| HPLC System | Waters Alliance e2695 or equivalent with PDA detector |

| Column | X-terra RP-18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffer (e.g., 20 mM potassium phosphate, pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to elute medetomidine and separate impurities |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Prepare a stock solution of medetomidine reference standard and sample at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Method Validation: The method must be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.[1]

Chiral HPLC for Enantiomeric Purity

Rationale: For the synthesis of dexmedetomidine, the pharmacologically active S-enantiomer, it is critical to determine the enantiomeric excess. Chiral HPLC using a polysaccharide-based stationary phase is the gold standard for this separation.[9][10]

Caption: Workflow for the chiral HPLC analysis of medetomidine.

Protocol: Chiral HPLC for Medetomidine Enantiomers

| Parameter | Condition |

| HPLC System | As above |

| Column | Chiralcel OJ-3R (250 mm x 4.6 mm, 5 µm) or similar |

| Mobile Phase | Isocratic mixture of Hexane, Ethanol, and a basic modifier (e.g., diethylamine) - proportions to be optimized |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Expected Results:

-

Baseline separation of the two enantiomers, levomedetomidine and dexmedetomidine.

-

The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Conclusion

The analytical techniques and protocols outlined in this guide provide a robust framework for the quality control of medetomidine synthesis. A thorough understanding and implementation of these methods are essential for ensuring the consistency, purity, and safety of the final pharmaceutical product. The causality behind the choice of each technique lies in its ability to provide specific and reliable information about the chemical entity at each critical stage of the synthesis. By adhering to these principles of analytical rigor, researchers and manufacturers can confidently advance the development and production of this important veterinary drug.

References

-

Fathima, N., Marineni, B., Huq, G. A., & Reddy, P. R. (2016). Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug. International Journal of Pharmacy and Pharmaceutical Research, 6(4), 173-188. [Link]

-

Giorgi, M., Biagi, G., Soldani, G., & Mengozzi, G. (2021). A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study. Journal of separation science, 44(11), 2248–2256. [Link]

-

Fathima, N., Reddy, P. R., Brahmaiah, M., & Huq, G. A. (2016). Development and validation of stability indicating rp-hplc method for the assay of medetomidine. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1565-1574. [Link]

-

(2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

-

Noggle, F. T., Clark, C. R., & DeRuiter, J. (1996). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of chromatographic science, 34(3), 113–123. [Link]

-

Al-Saeed, M., & El-Sherbiny, D. (2020). Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases. Biomedical chromatography : BMC, 34(12), e4961. [Link]

-

Cardoso, V. D., & de Andrade, J. B. (2005). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food chemistry, 92(4), 755-761. [Link]

-

PubChem. (n.d.). 2',3'-Dimethylacetophenone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of triphenyl imidazole-containing polyimides. Retrieved January 23, 2026, from [Link]

-

Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Retrieved January 23, 2026, from [Link]

-

Fakhraian, H., Toulabi, H., Choobdari, E., Peyrovi, M. H., & Ghanbary, H. H. (2015). Synthesis and Enantiomeric Resolution of Medetomidine. Organic Preparations and Procedures International, 47(2), 141-148. [Link]

-

Sisco, E., Appley, M., & Huestis, M. A. (2025). Enantiomeric Determination of Medetomidine in Street Drug Samples (August 2024-February 2025) and Implications for Immunoassay Test Strip Analysis. Authorea Preprints. [Link]

-

Radulović, N. Z., Blagojević, P. D., Stojanović-Radić, Z. Z., & Zlatković, N. M. (2013). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Planta Medica, 79(18), 1729-1737. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved January 23, 2026, from [Link]

-

Apex Instrument. (n.d.). FTIR-ATR: A Game-Changer for Pharma and Food Raw Material Identification. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]

-

Esteves da Silva, J. C. G., & Oliveira, C. (2020). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 97(11), 4165-4171. [Link]

-

Park, S. Y., Kim, J. H., Kim, M. J., Cho, Y. J., & Lee, J. Y. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods, 12(9), 1888. [Link]

- CN112194626A - Synthesis method of medetomidine - Google Patents. (n.d.).

-

El-Sayed, M. A. A., Al-Ghorbani, M., & Al-Omair, M. A. (2022). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Results in Chemistry, 4, 100346. [Link]

-

Radulović, N. Z., Blagojević, P. D., Stojanović-Radić, Z. Z., & Zlatković, N. M. (2013). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Planta Medica, 79(18), 1729-1737. [Link]

-

Karagianni, A. E., Malamatari, M., & Kachrimanis, K. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Pharmaceutics, 12(12), 1228. [Link]

-

Sisco, E., Appley, M., & Huestis, M. A. (2025). Isomeric Determination of Medetomidine in Street Drug Samples (August 2024). ChemRxiv. [Link]

-

Singh, P., & Kumar, A. (2021). Synthesis, physico-chemical characterization and theoretical exploration of some 2,4,5-triaryl imidazole derivatives. Journal of Molecular Structure, 1225, 129107. [Link]

-

Thieme. (2015). Trityl Group Deprotection from Tetrazoles. Thieme Group. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 23, 2026, from [Link]

-

Reddy, G. S., Kumar, A., & Reddy, P. P. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3894. [Link]

-

U.S. Environmental Protection Agency. (1999). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]

-

International Journal of Chemical and Pharmaceutical Analysis. (2015). Stability-indicating-hplc-method-validation-for-the-assay-of-dexmedetomidine-indexmedetomidine-hydrochloride-injection.pdf. Retrieved January 23, 2026, from [Link]

-

Love, J. S., DeGeorge, M., & Krotulski, A. J. (2024). Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA. Toxics, 12(3), 173. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Retrieved January 23, 2026, from [Link]

-

Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

-

Stanciu, G. D., Stanciuc, A. M., & Ion, R. M. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2465. [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved January 23, 2026, from [Link]

-

Clark, J. (2022, October). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved January 23, 2026, from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 23, 2026, from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. wjpps.com [wjpps.com]

- 3. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2',3'-Dimethylacetophenone | C10H12O | CID 16505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexinstrument.me [apexinstrument.me]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Hydroxymedetomidine as a Reference Standard in Analytical Chemistry

Introduction: The Critical Need for a Well-Characterized Hydroxymedetomidine Reference Standard

The landscape of pharmaceutical analysis and forensic toxicology is one of constant evolution. Recently, the veterinary sedative medetomidine has emerged as a significant adulterant in the illicit drug supply, often found in combination with potent opioids like fentanyl.[1][2] This alarming trend necessitates the development of robust and reliable analytical methods for the detection and quantification of medetomidine and its metabolites in various biological matrices. Hydroxymedetomidine, a primary metabolite of medetomidine, serves as a crucial biomarker for confirming exposure to the parent compound.[1][3]

The accuracy and reliability of any analytical method hinge on the quality of the reference standards used for calibration and control. A well-characterized reference standard is not merely a chemical substance; it is the cornerstone of analytical data integrity, ensuring that results are accurate, reproducible, and legally defensible. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of hydroxymedetomidine as a reference standard in analytical chemistry. We will delve into the essential characterization of this standard, provide detailed protocols for its use in common analytical techniques, and discuss the principles of ensuring data quality through its application.

The Foundation of Analytical Trustworthiness: Characterization of the Hydroxymedetomidine Reference Standard

A reference standard's value is directly proportional to the rigor of its characterization. Before its use in any analytical workflow, the identity, purity, and stability of the hydroxymedetomidine reference standard must be unequivocally established. This process is not a mere formality but a fundamental requirement for generating scientifically valid data. According to the United States Pharmacopeia (USP) and the U.S. Food and Drug Administration (FDA), reference standards must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[4]

Identity Confirmation

The first step in qualifying a new batch of hydroxymedetomidine as a reference standard is to confirm its chemical identity. A combination of spectroscopic techniques should be employed to provide orthogonal confirmation of the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to determine the accurate mass of the molecular ion, which should correspond to the theoretical exact mass of hydroxymedetomidine (C13H16N2O, Monoisotopic Mass: 216.1263 g/mol ).[5] Further confirmation is achieved through tandem mass spectrometry (MS/MS), where the fragmentation pattern of the reference standard is compared to known spectra or theoretical fragmentation pathways. The fragmentation pattern of the parent compound, dexmedetomidine, often shows a characteristic product ion at m/z 95.0, which can serve as a point of comparison.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure. The chemical shifts and coupling constants in the NMR spectra provide a detailed map of the molecule's atomic connectivity. The spectra should be consistent with the expected structure of 1-(2,3-dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol.[7] A complete assignment of all proton and carbon signals is essential for unambiguous identification.[8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The spectrum of hydroxymedetomidine should exhibit characteristic absorption bands for the hydroxyl (-OH) and amine (N-H) groups, as well as the aromatic and imidazole rings.

Purity Assessment

The purity of the reference standard is a critical parameter that directly impacts the accuracy of quantitative measurements. A multi-faceted approach should be taken to assess purity and identify any potential impurities. Primary reference standards should ideally have a purity of 99.5% or higher.[11]

-

Chromatographic Purity (HPLC-UV/DAD): A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Diode-Array Detection (DAD) is the primary tool for assessing chromatographic purity. The method should be capable of separating hydroxymedetomidine from its potential impurities, including starting materials from the synthesis, byproducts, and degradation products. The peak purity should be assessed to ensure that the main peak is not co-eluting with any impurities.[12]

-

Residual Solvents (GC-HS): Gas Chromatography with Headspace sampling (GC-HS) should be used to determine the content of any residual solvents from the synthesis and purification process. The levels of residual solvents should be below the limits specified in relevant pharmacopeias (e.g., USP <467>).[13]

-

Water Content (Karl Fischer Titration): The water content of the reference standard should be determined using Karl Fischer titration. This is particularly important for hygroscopic compounds, as water content can affect the accurate weighing of the standard.[14]

-

Inorganic Impurities (Sulphated Ash/Residue on Ignition): The amount of inorganic impurities can be estimated by measuring the residue on ignition or sulphated ash.

Physicochemical Properties

Understanding the fundamental physicochemical properties of hydroxymedetomidine is crucial for developing robust analytical methods and for interpreting its behavior in biological systems.

| Property | Description | Significance in Analytical Chemistry |

| pKa | The acid dissociation constant, which indicates the strength of an acid. | Essential for developing HPLC methods, as the pH of the mobile phase will affect the retention time and peak shape of the analyte.[15] |

| logP | The partition coefficient between octanol and water, which is a measure of lipophilicity. | Influences the choice of chromatographic conditions (e.g., mobile phase composition) and sample preparation techniques (e.g., liquid-liquid extraction).[5][15] |

| Solubility | The maximum concentration of a substance that can dissolve in a solvent at a given temperature. | Critical for preparing stock and working standard solutions of known concentrations.[5] |

Table 1: Key Physicochemical Properties of Hydroxymedetomidine and their Analytical Relevance.

Workflow for Qualification of a Hydroxymedetomidine Reference Standard

The following diagram illustrates a typical workflow for the qualification of a new batch of hydroxymedetomidine for use as a reference standard.

Caption: Workflow for Hydroxymedetomidine Reference Standard Qualification

Protocols for the Application of Hydroxymedetomidine Reference Standard

The following protocols are provided as a starting point for the use of a qualified hydroxymedetomidine reference standard in common analytical techniques. It is essential that each laboratory validates these methods for their specific instrumentation and application.

Protocol 1: Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of hydroxymedetomidine for use in calibration curves and quality control samples.

Materials:

-

Hydroxymedetomidine reference standard

-

Methanol (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Calibrated analytical balance

-

Calibrated pipettes

Procedure:

-

Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of the hydroxymedetomidine reference standard into a 10 mL volumetric flask. b. Record the exact weight. c. Add a small amount of methanol to dissolve the standard. d. Once dissolved, bring the flask to volume with methanol. e. Stopper the flask and invert several times to ensure homogeneity. f. Calculate the exact concentration of the stock solution, taking into account the purity of the reference standard. g. Store the stock solution in an amber vial at the recommended storage temperature (typically 2-8°C).

-

Working Standard Solutions: a. Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., mobile phase or a mixture of solvents compatible with the analytical method). b. The concentration range of the working standards should bracket the expected concentration of hydroxymedetomidine in the samples. c. Prepare fresh working solutions daily or as determined by stability studies.

Causality: The use of Class A volumetric glassware and a calibrated analytical balance is critical for minimizing measurement uncertainty in the preparation of the stock solution. Storing the stock solution in an amber vial at a low temperature helps to prevent degradation from light and heat.

Protocol 2: Quantitative Analysis by HPLC-UV

Objective: To quantify hydroxymedetomidine in a sample using a validated HPLC-UV method with an external standard calibration.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, UV/DAD Detector |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Table 2: Example HPLC-UV Method Parameters for Hydroxymedetomidine Analysis.

Procedure:

-

System Suitability: a. Inject a mid-range working standard solution five times. b. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. c. The theoretical plates should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

-

Calibration Curve: a. Inject the series of working standard solutions in duplicate. b. Plot the peak area versus the concentration of hydroxymedetomidine. c. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

-

Sample Analysis: a. Inject the prepared sample solutions. b. Identify the hydroxymedetomidine peak based on its retention time compared to the reference standard. c. Quantify the amount of hydroxymedetomidine in the sample using the calibration curve.

Self-Validation: The system suitability tests ensure that the chromatographic system is performing adequately before sample analysis. The linearity of the calibration curve demonstrates that the method is quantitative over the desired concentration range.

Protocol 3: Confirmation and Quantification by LC-MS/MS

Objective: To confirm the identity and quantify hydroxymedetomidine in complex matrices with high selectivity and sensitivity using LC-MS/MS.

Instrumentation and Conditions:

| Parameter | Specification |

| LC System | UHPLC system |

| Mass Spectrometer | Triple quadrupole or Q-TOF |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | m/z 217.1 (for [M+H]⁺) |

| Product Ions (Q3) | To be determined empirically, but likely fragments related to the imidazole and dimethylphenyl moieties. |

| Collision Energy | To be optimized for each transition |

Table 3: Example LC-MS/MS Method Parameters for Hydroxymedetomidine Analysis.

Procedure:

-

Method Development: a. Infuse a solution of the hydroxymedetomidine reference standard into the mass spectrometer to determine the optimal precursor and product ions and collision energies for Multiple Reaction Monitoring (MRM). b. Develop a chromatographic method that provides good peak shape and separation from matrix components.

-

Method Validation: a. Validate the method according to relevant guidelines (e.g., FDA guidance for bioanalytical method validation) for parameters such as selectivity, sensitivity (LLOQ), accuracy, precision, and matrix effects.[15]

-

Sample Analysis: a. Analyze the samples using the validated LC-MS/MS method. b. Identify hydroxymedetomidine based on the retention time and the presence of the specific MRM transitions. c. Quantify the analyte using a calibration curve prepared in the same biological matrix as the samples.

Expertise & Experience: The use of a stable isotope-labeled internal standard (e.g., d3-hydroxymedetomidine) is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in instrument response.

Stability of the Hydroxymedetomidine Reference Standard: Ensuring Continued Fitness for Purpose

A reference standard is only reliable if its purity and identity remain unchanged over time. Therefore, a comprehensive stability testing program is essential.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and to establish the stability-indicating nature of the analytical methods.[16][17] The hydroxymedetomidine reference standard should be subjected to stress conditions such as:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Exposure to high temperatures.

-

Photodegradation: Exposure to UV and visible light.

The degradation products should be characterized, and the analytical method should be shown to be capable of separating them from the parent compound.

Long-Term Stability Studies

Long-term stability studies are conducted to establish the re-test date and recommended storage conditions for the reference standard.[18][19] The standard should be stored under the proposed conditions (e.g., 2-8°C, protected from light) and tested at regular intervals for purity and identity.

Conclusion: A Commitment to Analytical Excellence

The use of a well-characterized hydroxymedetomidine reference standard is not just a matter of following a protocol; it is a commitment to the principles of scientific integrity and analytical excellence. By thoroughly understanding the identity, purity, and stability of the reference standard and by employing validated analytical methods, researchers and scientists can ensure the accuracy and reliability of their data. This, in turn, is crucial for addressing the public health challenges posed by the emergence of novel psychoactive substances and for advancing the development of safe and effective medicines.

References

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC. Retrieved from [Link]

-

Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

-

NPS Discovery — New Drug Monograph 2023 Medetomidine. (2023, November 27). The Center for Forensic Science Research & Education. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

-

Hydroxymedetomidine. (n.d.). PubChem. Retrieved from [Link]

-

Hydroxymedetomidine. (n.d.). PubChem. Retrieved from [Link]

-

Development of a Reference Measurement Procedure and Certified Reference Material for the Determination of Hydroxyproline in Meat. (2025, August 6). Request PDF. Retrieved from [Link]

- Synthesis method of medetomidine - CN112194626A. (n.d.). Google Patents.

-

Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug. (2016, July 25). IJPPR. Retrieved from [Link]

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Fragmentation patterns of dexmedetomidine (upper panel) and internal... (n.d.). ResearchGate. Retrieved from [Link]

-

Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. Retrieved from [Link]

-

ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES OF DEXMEDETOMIDINE (IMPURITY-1) IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. (2015, December 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study. (n.d.). PMC. Retrieved from [Link]

-

Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA. (n.d.). MDPI. Retrieved from [Link]

-

HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. (2023, April 24). Retrieved from [Link]

-

Krishna et al., IJPSR, 2015; Vol. 6(12): 5070-5076. (2015, June 10). international journal of pharmaceutical sciences and research. Retrieved from [Link]

-

Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. (2025, August 7). Request PDF. Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved from [Link]

-

The ABC's of Reference Standard Management. (n.d.). Eurofins. Retrieved from [Link]

-

Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022, June 16). MDPI. Retrieved from [Link]

-

Forced degradation studies. (2016, December 14). MedCrave online. Retrieved from [Link]

- US10792246B2 - Film formulations containing dexmedetomidine and methods of producing them. (n.d.). Google Patents.

-

Characterization of physicochemical properties of substances using chromatographic separation methods. (2020, October 27). Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved from [Link]

-

Application Compendium Solutions for Preparative HPLC. (n.d.). Retrieved from [Link]

-

1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and Enantiomeric Resolution of Medetomidine. (2015, March 18). ResearchGate. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

-

Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. (n.d.). Retrieved from [Link]

-

An improved liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantification of dexmedetomidine concentrations in samples of human plasma. (2018, January 15). UQ eSpace - The University of Queensland. Retrieved from [Link]

-

Stability of Dexmedetomidine in 0.9% Sodium Chloride in Two Types of Intravenous Infusion Bags. (n.d.). PubMed. Retrieved from [Link]

-

Creating Working Reference Standard (WRS) Qualification Protocols. (n.d.). Retrieved from [Link]

-

PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Classics in Chemical Neuroscience: Medetomidine. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]

-

Biological reference preparations. (n.d.). Paho.org. Retrieved from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025, March 5). PubMed. Retrieved from [Link]

-

Guideline for the Determination of Residual Moisture in Dried Biological Products. (n.d.). Regulations.gov. Retrieved from [Link]

- CN103694175A - New method for preparing dexmedetomidine hydrochloride. (n.d.). Google Patents.

-

Stability Studies-Regulations, Patient Safety & Quality. (2024, December 11). Coriolis Pharma. Retrieved from [Link]

-

Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Liquid chromatography-mass spectrometry quantitation and prevalence of medetomidine and xylazine in New Haven, Connecticut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. bebpa.org [bebpa.org]

- 5. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmtech.com [pharmtech.com]

- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. thieme-connect.de [thieme-connect.de]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. ijpsr.com [ijpsr.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medcraveonline.com [medcraveonline.com]

- 18. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 19. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterizing the Metabolic Profile of 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol

Introduction:

1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a dimethylphenyl group and an imidazole ring, suggests a potential for interactions with drug-metabolizing enzymes, a critical consideration in drug development. The imidazole moiety, in particular, is a common structural feature in many clinically significant drugs and is known to interact with cytochrome P450 (CYP) enzymes, sometimes leading to metabolic drug-drug interactions (DDIs).[2][3] Therefore, a thorough understanding of the metabolic profile of this compound is essential for predicting its pharmacokinetic behavior and ensuring the safety and efficacy of any resulting drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate the metabolic fate of this compound. The protocols outlined below are designed to assess its metabolic stability, identify its potential as a CYP inhibitor, and characterize its metabolites. Adherence to these robust, self-validating systems, grounded in regulatory guidance from agencies like the FDA and EMA, will ensure the generation of high-quality, reliable data crucial for advancing drug discovery programs.[4][5][6][7]

Part 1: Foundational Concepts in Drug Metabolism

A drug's journey through the body is significantly influenced by metabolic processes, primarily occurring in the liver.[8] These biotransformation reactions are broadly categorized into Phase I and Phase II metabolism.

-

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule, typically through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to Phase I metabolism.[9]

-

Phase II Metabolism: In this phase, the modified drug or its Phase I metabolite is conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This process increases the water solubility of the compound, facilitating its excretion from the body.[9]

The imidazole ring within this compound is of particular interest as it can undergo various metabolic transformations, including oxidation.[10]

Part 2: Experimental Protocols

This section details the step-by-step protocols for evaluating the metabolic profile of this compound.

Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human liver microsomes. This assay primarily evaluates Phase I metabolic stability.[8][11]

Causality behind Experimental Choices: Human liver microsomes are subcellular fractions rich in CYP enzymes, providing a cost-effective and high-throughput model for assessing Phase I metabolism.[9][12][13] By measuring the rate of disappearance of the test compound over time, we can estimate its metabolic lability.[11]

Workflow Diagram:

Caption: Workflow for Metabolic Stability Assay.

Protocol:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare working solutions by diluting the stock solution in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Incubation Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer (pH 7.4)

-

Pooled human liver microsomes (final concentration 0.5 mg/mL)

-

This compound (final concentration 1 µM)

-

-

Include control wells:

-

Negative control (without NADPH regenerating system) to assess non-enzymatic degradation.

-

Positive control (a compound with known metabolic instability, e.g., verapamil) to validate the assay.

-

-

-

Initiate Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the remaining concentration of this compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

Calculate the elimination rate constant (k) from the slope of the linear regression.

-

Determine the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

-

Data Presentation:

| Parameter | This compound | Verapamil (Positive Control) |

| Half-life (t½, min) | Experimental Value | Expected Value |

| Intrinsic Clearance (CLint, µL/min/mg) | Experimental Value | Expected Value |

Cytochrome P450 Inhibition Assay (IC50 Determination)

Objective: To evaluate the inhibitory potential of this compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[14][15]

Causality behind Experimental Choices: The imidazole moiety is a known ligand for the heme iron of CYP enzymes, which can lead to inhibition.[3] Determining the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is a standard in vitro method to assess the risk of clinical drug-drug interactions.[14][16] A low IC50 value suggests a higher potential for in vivo inhibition.

Workflow Diagram:

Caption: Workflow for CYP Inhibition Assay.

Protocol:

-

Prepare Reagents:

-

Prepare a series of concentrations of this compound (e.g., 0.1 to 100 µM).

-

Use specific probe substrates for each CYP isoform (see table below).

-

Prepare known inhibitors for each isoform as positive controls.

-

-

Incubation:

-

In a 96-well plate, combine human liver microsomes, phosphate buffer, and each concentration of the test compound or positive control inhibitor.

-

Pre-incubate at 37°C for 5 minutes.

-

Add the CYP-specific probe substrate and pre-incubate for another 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time that ensures linear metabolite formation.

-

-

Reaction Termination and Analysis:

-

Stop the reaction with cold acetonitrile.

-

Process the samples as described in the metabolic stability assay.

-

Analyze the formation of the specific metabolite using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Data Presentation:

| CYP Isoform | Probe Substrate | Metabolite Measured | IC50 (µM) of this compound | Positive Control Inhibitor |

| CYP1A2 | Phenacetin | Acetaminophen | Experimental Value | α-Naphthoflavone |

| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Experimental Value | Sulfaphenazole |

| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Experimental Value | Ticlopidine |

| CYP2D6 | Dextromethorphan | Dextrorphan | Experimental Value | Quinidine |

| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Experimental Value | Ketoconazole |

Metabolite Identification

Objective: To identify the major metabolites of this compound formed in human liver microsomes or hepatocytes.

Causality behind Experimental Choices: Identifying the metabolic "soft spots" of a molecule is crucial for lead optimization in drug discovery.[17] Understanding the structure of metabolites helps in assessing potential safety liabilities (e.g., formation of reactive metabolites) and in designing more metabolically stable analogues.[18][19] High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the structures of unknown metabolites.[20][21]

Workflow Diagram:

Caption: Workflow for Metabolite Identification.

Protocol:

-

Incubation:

-